Fluopsin C - 31323-25-8

Fluopsin C

Catalog Number: EVT-14303870
CAS Number: 31323-25-8
Molecular Formula: C4H8CuN2O2S2
Molecular Weight: 243.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Fluopsin C is classified as an organocopper antibiotic compound. It is synthesized through a complex biosynthetic pathway involving multiple enzymes that facilitate the transformation of amino acids into the final product. The primary bacterial strains known for producing Fluopsin C include Pseudomonas aeruginosa and some species of Streptomyces, which are often isolated from soil and plant environments .

Synthesis Analysis

The biosynthesis of Fluopsin C involves a five-enzyme pathway, primarily in Pseudomonas aeruginosa. The initial step includes the conjugation of L-cysteine with fumarate, catalyzed by the enzyme FlcB. Subsequent steps involve various transformations, including methylation and cleavage reactions, facilitated by other enzymes such as FlcA and FlcC.

Technical Details:

  • Enzyme Pathway: The pathway consists of five key enzymes: FlcA (methyltransferase), FlcB (lyase), FlcC (cleavage enzyme), FlcD (heme oxygenase), and FlcE (also a heme oxygenase).
  • One-Pot Reaction: A one-pot synthesis method has been developed that combines all five enzymes along with their cofactors and copper sulfate, yielding Fluopsin C with an efficiency of approximately 87% after 24 hours .
Molecular Structure Analysis

Fluopsin C exhibits a complex molecular structure characterized by its organocupric nature. The specific molecular formula is C6H12N2O6SC_6H_{12}N_2O_6S with a molecular weight of approximately 238.04 g/mol.

Data:

  • Nuclear Magnetic Resonance Spectroscopy: NMR studies have revealed distinct chemical shifts that help identify the structural components of Fluopsin C.
  • Hyperfine Coupling Constants: The compound's electronic structure includes hyperfine coupling signals that indicate the presence of different carbon environments within its structure .
Chemical Reactions Analysis

Fluopsin C participates in various chemical reactions that contribute to its antibacterial properties. Key reactions include:

  • Formation of Thiohydroxamate: This reaction involves the cleavage of sulfur-containing groups from substrates like L-cysteine.
  • Methylation: Catalyzed by FlcA, this step adds a methyl group to the thiohydroxamate backbone.
  • Copper Complexation: The final step involves the binding of copper ions to form the active antibiotic complex, enhancing its efficacy against bacterial cells .
Mechanism of Action

Fluopsin C exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. It targets both Gram-positive and Gram-negative bacteria, leading to cell lysis and death.

Process:

  • Membrane Disruption: Fluopsin C interacts with lipid bilayers, causing structural changes that compromise membrane integrity.
  • Oncosis Induction: Studies have shown that Fluopsin C induces oncotic cell death in human breast adenocarcinoma cells, suggesting potential applications in cancer therapy as well .
Physical and Chemical Properties Analysis

Fluopsin C possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Antimicrobial Activity: Exhibits potent activity against various multidrug-resistant bacterial strains, making it a candidate for therapeutic applications .
Applications

Fluopsin C has significant potential in scientific research and medical applications:

  • Antibiotic Development: Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
  • Cancer Research: The ability to induce cell death in cancer cells opens avenues for further exploration in oncology.
  • Agricultural Uses: Its low phytotoxicity suggests potential applications in controlling plant pathogens without harming crops .
Biosynthetic Pathways and Genetic Regulation

Gene Cluster Identification and Operon Functionality in Pseudomonas aeruginosa

The biosynthesis of fluopsin C (FlpC) in Pseudomonas aeruginosa is governed by the flc gene cluster (PA3515–PA3519), which encodes five enzymes essential for thiohydroxamate ligand synthesis and copper integration. This operon includes flcA (methyltransferase), flcB and flcC (lyases), and flcD and flcE (iron-dependent heme oxygenases) [2] [3] [5]. Disruption of any gene in this cluster abolishes FlpC production, confirmed via insertional mutagenesis and heterologous expression in Pseudomonas fluorescens SBW25 [2] [3]. The flc operon is evolutionarily conserved across Pseudomonas and Streptomyces species, indicating a conserved copper stress response mechanism [1] [5].

Transcriptional Activation by Copper-Responsive Regulator CueRExpression of the flc operon is triggered by elevated copper concentrations via the transcriptional regulator CueR. Under copper stress, CueR senses cytoplasmic Cu(I) and binds to the promoter region of PA3515–PA3519, inducing expression within 5 minutes. This activation occurs alongside copper efflux pumps (e.g., PA3521–PA3523) and chaperones (e.g., copZ1), forming a coordinated copper detoxification response. Transcriptome analyses reveal 47- to 231-fold upregulation of the flc genes under copper exposure [1] [2] [5].

Table 1: Enzymes Encoded by the flc Gene Cluster

GeneProtein NameFunction
flcA (PA3519)MethyltransferaseN-methyl group addition to thiohydroxamate
flcB (PA3518)LyaseCysteine-fumarate conjugation
flcC (PA3517)LyaseC-S bond cleavage in thiohydroxamate precursor
flcD (PA3516)Heme oxygenaseMethylene excision via iron-dependent catalysis
flcE (PA3515)Heme oxygenaseOxidative decarboxylation and N-hydroxylation

Enzymatic Cascade in Thiohydroxamate Formation

The thiohydroxamate ligands of FlpC derive from L-cysteine, modified through a four-step enzymatic cascade:

  • FlcB-Catalyzed Conjugation: L-cysteine couples with fumarate to form a precursor (C~7~H~12~NO~6~S+; m/z 238.040) [5].
  • FlcE-Mediated Modifications: This heme oxygenase performs oxidative decarboxylation and N-hydroxylation, yielding an intermediate (C~6~H~10~NO~5~S+; m/z 208.028) [2] [3].
  • FlcD-Driven Methylene Excision: Iron-dependent excision of the α-carbon generates a thiohydroxamate precursor (C~5~H~8~NO~5~S+; m/z 194.012) and formate as a byproduct [2] [5].
  • FlcC-Assisted C-S Bond Cleavage: Releases the mature thioformin ligand [3].Methyltransferase Activity: FlcA incorporates the N-methyl group using S-adenosyl methionine (SAM) as a methyl donor. Isotope tracing with [^15^N,^13^C~5~]-L-methionine confirms carbon incorporation into this moiety [2] [5].

Copper Integration and Isomerization Dynamics

Copper integration completes FlpC assembly, where two thiohydroxamate ligands chelate a single Cu(II) ion. Electron paramagnetic resonance (EPR) spectroscopy reveals that FlpC exists as cis and trans isomers, influenced by solvent and temperature:

  • In toluene at room temperature, cis:trans isomers occur in a 1:1 ratio.
  • At cryogenic temperatures (15 K), the trans isomer dominates (85%, cis:trans = 1:6) [2] [7].Role of Iron in Ligand Modification: FlcD and FlcE utilize Fe(II) as a cofactor for oxidative decarboxylation and methylene excision. Iron enables O~2~ activation for C-C bond cleavage, forming the minimal thiohydroxamate scaffold (five non-hydrogen atoms) essential for copper chelation [1] [3]. In reducing environments (e.g., bacterial cytoplasm), Cu(II) in FlpC is reduced to Cu(I), enhancing complex stability [2].

Table 2: Key Biophysical Properties of Fluopsin C

PropertyDetail
Molecular FormulaCu(C~4~H~9~N~2~O~2~S~2~) (bis(N-methylthioformohydroxamate)Cu(II))
Molecular Weight243.786 g·mol⁻¹
UV-Vis Signatured-d transition band at 550–600 nm (Cu(II))
EPR Profiledx²-y² ground state; hyperfine coupling: A~1~ ≈ +4 MHz (methyl), A~2~ ≈ −2 MHz (thiohydroxamate)

Properties

CAS Number

31323-25-8

Product Name

Fluopsin C

IUPAC Name

copper;N-methyl-N-oxidomethanethioamide

Molecular Formula

C4H8CuN2O2S2

Molecular Weight

243.8 g/mol

InChI

InChI=1S/2C2H4NOS.Cu/c2*1-3(4)2-5;/h2*2H,1H3;/q2*-1;+2

InChI Key

PGYZQLIUYISMJD-UHFFFAOYSA-N

Canonical SMILES

CN(C=S)[O-].CN(C=S)[O-].[Cu+2]

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